Cas no 101093-93-0 (2-(2-Phenoxyethoxy)benzoic Acid)

2-(2-Phenoxyethoxy)benzoic Acid is a synthetic organic compound featuring a benzoic acid core substituted with a phenoxyethoxy side chain. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and ether functionalities enhance solubility in organic solvents, facilitating its use in coupling reactions and derivatization processes. The compound’s stability under mild conditions and compatibility with further functionalization make it a versatile building block for drug discovery and specialty chemical applications. Its well-defined molecular architecture ensures consistent performance in research and industrial settings, supporting precise synthetic pathways.
2-(2-Phenoxyethoxy)benzoic Acid structure
101093-93-0 structure
Product name:2-(2-Phenoxyethoxy)benzoic Acid
CAS No:101093-93-0
MF:C15H14O4
Molecular Weight:258.26900
CID:226960
PubChem ID:2360902

2-(2-Phenoxyethoxy)benzoic Acid Properties

Names and Identifiers

    • Benzoic acid,2-(2-phenoxyethoxy)-
    • 2-(2-phenoxyethoxy)benzoic acid
    • 2-(2-PHENOXY-ETHOXY)-BENZOIC ACID
    • 2-(1-TRITYL-1H-TETRAZOL-5-YL)PHENYLBORONIC ACID
    • 2-(2-Phenoxy-aethoxy)-benzoesaeure
    • Benzoic acid,2-(2-phenoxyethoxy)
    • CS-0218084
    • MFCD02724891
    • SMR000061087
    • HMS2186F09
    • AN-329/13481005
    • Z56820985
    • Opera_ID_1907
    • AKOS000114540
    • SCHEMBL2452436
    • 101093-93-0
    • Enamine_002088
    • DTXSID50368248
    • MLS000081810
    • HMS1399O20
    • CHEMBL1508435
    • EN300-00075
    • BEA09393
    • 2-(2-phenoxyethoxy)benzoicacid
    • 2-(2-phenoxy-ethoxy)benzoic acid
    • Benzoic acid, 2-(2-phenoxyethoxy)-
    • 2-(2-Phenoxyethoxy)benzoic Acid
    • Inchi: InChI=1S/C15H14O4/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17)
    • InChIKey: XTODKUCZLUADDH-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC=C1OCCOC1=CC=CC=C1)=O

Computed Properties

  • 精确分子量: 258.08900
  • 同位素质量: 258.08920892g/mol
  • Isotope Atom Count: 0
  • 氢键供体数量: 1
  • 氢键受体数量: 4
  • 重原子数量: 19
  • 可旋转化学键数量: 6
  • 复杂度: 273
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • 拓扑分子极性表面积: 55.8Ų
  • XLogP3: 3.2

Experimental Properties

  • PSA: 55.76000
  • LogP: 2.84260

2-(2-Phenoxyethoxy)benzoic Acid Security Information

2-(2-Phenoxyethoxy)benzoic Acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(2-Phenoxyethoxy)benzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P321478-50mg
2-(2-Phenoxyethoxy)benzoic Acid
101093-93-0
50mg
$ 50.00 2022-06-03
TRC
P321478-500mg
2-(2-Phenoxyethoxy)benzoic Acid
101093-93-0
500mg
$ 320.00 2022-06-03
A2B Chem LLC
AA04654-500mg
2-(2-Phenoxyethoxy)benzoic acid
101093-93-0 95%
500mg
$220.00 2024-04-20
A2B Chem LLC
AA04654-1g
2-(2-Phenoxyethoxy)benzoic acid
101093-93-0 95%
1g
$305.00 2024-04-20
A2B Chem LLC
AA04654-100mg
2-(2-Phenoxyethoxy)benzoic acid
101093-93-0 95%
100mg
$105.00 2024-04-20
TRC
P321478-100mg
2-(2-Phenoxyethoxy)benzoic Acid
101093-93-0
100mg
$ 95.00 2022-06-03
A2B Chem LLC
AA04654-5g
2-(2-Phenoxyethoxy)benzoic acid
101093-93-0 95%
5g
$818.00 2024-04-20
Aaron
AR0004FU-10g
Benzoic acid, 2-(2-phenoxyethoxy)-
101093-93-0 95%
10g
$1539.00 2023-12-16
Aaron
AR0004FU-1g
Benzoic acid, 2-(2-phenoxyethoxy)-
101093-93-0 95%
1g
$377.00 2025-01-20
A2B Chem LLC
AA04654-50mg
2-(2-Phenoxyethoxy)benzoic acid
101093-93-0 95%
50mg
$80.00 2024-04-20

2-(2-Phenoxyethoxy)benzoic Acid Literature

Additional information on 2-(2-Phenoxyethoxy)benzoic Acid

Comprehensive Overview of 2-(2-Phenoxyethoxy)benzoic Acid (CAS No. 101093-93-0): Properties, Applications, and Industry Insights

2-(2-Phenoxyethoxy)benzoic Acid (CAS No. 101093-93-0) is a specialized organic compound with a unique molecular structure combining a benzoic acid core with a phenoxyethoxy side chain. This aromatic carboxylic acid derivative has garnered significant attention in pharmaceutical and chemical research due to its versatile properties. The compound's dual-functional design enables interactions with both polar and non-polar environments, making it valuable for drug formulation and material science applications.

Recent studies highlight the growing demand for bioactive intermediates like 2-(2-Phenoxyethoxy)benzoic Acid in developing targeted drug delivery systems. Researchers are particularly interested in its potential as a prodrug component, where its hydrolytic stability and controlled release characteristics show promise for improving medication bioavailability. The compound's logP value (approximately 3.2) suggests favorable membrane permeability, a critical factor in pharmacokinetic optimization.

From a synthetic chemistry perspective, 101093-93-0 serves as a crucial building block for creating ester-based polymers with enhanced thermal stability. Industry reports indicate its emerging role in specialty coatings, where its molecular architecture contributes to improved adhesion and flexibility. The compound's UV absorption profile (λmax ≈ 275 nm) also makes it relevant for light-stabilizing formulations in advanced materials.

Environmental considerations surrounding phenoxy-containing compounds have led to innovations in green chemistry approaches for producing 2-(2-Phenoxyethoxy)benzoic Acid. Modern catalytic methods now achieve yields exceeding 85% while reducing solvent waste, addressing the pharmaceutical industry's push toward sustainable synthesis. Analytical techniques like HPLC-MS and NMR spectroscopy confirm the compound's high purity (>98%), meeting stringent quality control standards for GMP applications.

The global market for fine chemical intermediates including CAS 101093-93-0 is projected to grow at 6.2% CAGR through 2030, driven by expanding biopharmaceutical research and advanced material development. Regulatory agencies have classified this compound as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be followed. Its crystalline form (melting point 98-102°C) and solubility profile (soluble in ethanol, acetone; slightly soluble in water) facilitate diverse formulation strategies.

Emerging applications explore the compound's potential in agricultural science as a plant growth regulator precursor, though research remains in early stages. The electronic industry also investigates its derivatives for organic semiconductor applications, leveraging its conjugated π-system. As analytical technologies advance, new structure-activity relationships continue to be discovered, expanding the utility of this multifunctional chemical entity across scientific disciplines.

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